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Compound of Interest

Compound Name: N-Boc-D-serine methyl ester

Cat. No.: B558445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and the development of chiral pharmaceuticals, the selection

of an appropriate N-protecting group for amino acids is a critical decision that influences

reaction efficiency, stereochemical integrity, and overall yield. This guide provides an objective,

data-driven comparison of three commonly used N-protected derivatives of D-serine: N-Boc-D-

serine, N-Cbz-D-serine, and N-Fmoc-D-serine. Through a detailed examination of their

spectroscopic signatures, this document aims to equip researchers with the necessary

information to make informed decisions for their synthetic strategies.

Data Presentation: A Spectroscopic Overview
The following tables summarize the key spectroscopic data obtained for each N-protected D-

serine derivative. This quantitative comparison highlights the distinct spectral characteristics

imparted by the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-

fluorenylmethoxycarbonyl (Fmoc) protecting groups.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compound Hα Hβ NH
Protecting
Group Protons

N-Boc-D-serine ~4.1-4.3 ~3.8-4.0 ~5.5 (broad)
~1.4 (s, 9H, -

C(CH₃)₃)

N-Cbz-D-serine ~4.30 (t) ~3.83-3.92 (m) ~5.8 (d)

~7.29-7.40 (m,

5H, Ar-H), ~5.13

(s, 2H, -CH₂-Ph)

[1]

N-Fmoc-D-serine ~3.96 (m) ~3.56 (m) ~7.13 (d)

~7.87 (d, 2H),

~7.72 (d, 2H),

~7.40 (t, 2H),

~7.32 (t, 2H),

~4.26 (d, 2H),

~4.21 (t, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
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Compound C=O (Ser) Cα Cβ
Protecting
Group
Carbons

N-Boc-D-serine ~173 ~57 ~63

~156 (C=O), ~80

(-C(CH₃)₃), ~28

(-C(CH₃)₃)

N-Cbz-D-serine ~173.8 ~57.7 ~63.1

~158.6 (C=O),

~138.1, ~129.5,

~129.0, ~128.9

(Ar-C), ~67.7 (-

CH₂-)[1]

N-Fmoc-D-serine ~172.0 ~56.1 ~63.1

~155.8 (C=O),

~143.8, ~140.6,

~127.5, ~126.9,

~124.9, ~119.8

(Ar-C), ~66.3 (-

CH₂-), ~47.0

(fluorenyl CH)[1]

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound O-H Stretch N-H Stretch
C=O Stretch
(Carbamate)

C=O Stretch
(Acid)

N-Boc-D-serine ~3400 (broad) ~3350 ~1690 ~1720

N-Cbz-D-serine ~3338 ~3319 ~1689 ~1749[1]

N-Fmoc-D-serine
~3300-3500

(broad)
~3350 ~1690 ~1715

Table 4: Mass Spectrometry Data (m/z)
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Compound
Molecular
Weight

[M-H]⁻ [M+Na]⁺
Key
Fragments

N-Boc-D-serine 205.21 204.09 228.08

148 ([M-

C₄H₉O]⁺), 102

([M-Boc+H]⁺)

N-Cbz-D-serine 239.23 238.00[1] 262.06
108 ([C₇H₈O]⁺),

91 ([C₇H₇]⁺)

N-Fmoc-D-serine 327.33 326.10 350.10
179 ([fluorenyl-

CH₂]⁺), 153

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of these

compounds are crucial for reproducibility and comparison.

Synthesis Protocols
1. Synthesis of N-Boc-D-serine: To a solution of D-serine in a mixture of dioxane and aqueous

sodium hydroxide, di-tert-butyl dicarbonate (Boc₂O) is added portion-wise while maintaining the

temperature at 0-5 °C. The reaction mixture is stirred and allowed to warm to room temperature

overnight. The solvent is then removed under reduced pressure, and the aqueous residue is

acidified with a cold solution of potassium bisulfate to a pH of 2-3. The product is extracted with

ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated to yield N-Boc-D-serine.

2. Synthesis of N-Cbz-D-serine: D-serine is dissolved in an aqueous solution of sodium

bicarbonate and cooled in an ice bath. Benzyl chloroformate is then added dropwise to the

stirred solution, ensuring the temperature is maintained below 5 °C. The reaction is allowed to

proceed for several hours while gradually warming to room temperature. The reaction mixture

is then washed with diethyl ether to remove unreacted benzyl chloroformate. The aqueous

layer is acidified with cold hydrochloric acid to a pH of ~2, leading to the precipitation of the

product. The solid is collected by filtration, washed with cold water, and dried under vacuum to

afford N-Cbz-D-serine.[1]
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3. Synthesis of N-Fmoc-D-serine: D-serine is dissolved in a 10% aqueous solution of sodium

carbonate. The solution is cooled in an ice bath, and a solution of 9-fluorenylmethoxycarbonyl

chloride (Fmoc-Cl) in dioxane is added dropwise over a period of about 45 minutes. The

mixture is stirred vigorously for several hours at room temperature. The reaction mixture is then

poured into water and washed with diethyl ether. The aqueous layer is acidified to pH 2 with

concentrated hydrochloric acid, resulting in the precipitation of the product. The precipitate is

collected by filtration, washed with water, and dried to give N-Fmoc-D-serine.

Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a spectrometer operating at a frequency of 400 MHz or higher. Samples are prepared by

dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard. For samples in D₂O, the residual

solvent peak is used as a reference.

2. Infrared (IR) Spectroscopy: FT-IR spectra are obtained using a Fourier Transform Infrared

spectrometer. Solid samples are prepared as KBr pellets or analyzed directly using an

attenuated total reflectance (ATR) accessory. The spectra are typically recorded in the range of

4000-400 cm⁻¹.

3. Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI)

mass spectrometer. Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile)

and introduced into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system. Data is collected in both positive and negative ion modes to

observe various adducts and fragments.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of N-protected D-serine derivatives.
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General Workflow for Synthesis and Analysis of N-Protected D-Serine Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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